

Theoretical Properties of 2-(4-Bromophenyl)-4,6-diphenylpyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(4-Bromophenyl)-4,6-diphenylpyrimidine

Cat. No.: B1269890

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical properties of **2-(4-Bromophenyl)-4,6-diphenylpyrimidine**. Due to a lack of extensive experimental data in the public domain for this specific molecule, this document leverages data from structurally analogous compounds and theoretical predictions to offer insights into its physicochemical characteristics, potential synthetic routes, and areas of interest for biological and materials science applications. This paper aims to serve as a foundational resource for researchers interested in the synthesis and evaluation of this and related pyrimidine derivatives.

Introduction

Pyrimidine and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry and materials science, known for a wide range of biological activities and unique photophysical properties. The compound **2-(4-Bromophenyl)-4,6-diphenylpyrimidine** incorporates several key structural features: a central pyrimidine core, two phenyl substituents at the 4 and 6 positions, and a bromophenyl group at the 2-position. The presence of the bromine atom offers a site for further functionalization, for instance, through cross-coupling reactions, making it an interesting building block for the synthesis of more complex molecules.^[1] The extensive aromatic system suggests potential for applications in organic electronics as a fluorescent probe or in the development of novel therapeutics.^[1]

Physicochemical Properties

While experimental data for the target compound is limited, its basic physicochemical properties can be derived from its chemical formula and structure, or predicted using computational methods.

Property	Value	Source
Molecular Formula	C ₂₂ H ₁₅ BrN ₂	PubChem[2]
Molecular Weight	387.28 g/mol	PubChem[2]
Monoisotopic Mass	386.04187 Da	PubChem[2]
SMILES	<chem>C1=CC=C(C=C1)C2=CC(=NC(=N)C3=CC=C(C=C3)Br)C4=CC=CC=C4</chem>	PubChem[2]
InChI	InChI=1S/C22H15BrN2/c23-19-13-11-18(12-14-19)22-24-20(16-7-3-1-4-8-16)15-21(25-22)17-9-5-2-6-10-17/h1-15H	PubChem[2]
Predicted XlogP	5.9	PubChem[2]
CAS Number	Not definitively assigned; Note: The isomeric 4-(4-Bromophenyl)-2,6-diphenylpyrimidine is associated with CAS 58536-46-2.[1][3]	-

Theoretical Spectroscopic Data

Direct experimental spectroscopic data (NMR, IR, Mass Spectrometry) for **2-(4-Bromophenyl)-4,6-diphenylpyrimidine** are not readily available in the literature. The following represents a theoretical prediction based on the known structure and data from analogous compounds.

3.1. ¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is predicted to show signals corresponding to the protons on the three aromatic rings and the pyrimidine ring. The protons of the 4,6-diphenyl groups would likely appear as complex multiplets in the aromatic region. The protons of the 4-bromophenyl group would be expected to show a characteristic AA'BB' system, appearing as two doublets. The single proton on the pyrimidine ring would likely appear as a singlet, shifted downfield.

3.2. ^{13}C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will show a number of signals corresponding to the different carbon environments in the molecule. The carbon atom attached to the bromine will have a characteristic chemical shift. The quaternary carbons of the pyrimidine ring and the phenyl-substituted carbons will also have distinct signals.

3.3. Mass Spectrometry (Predicted)

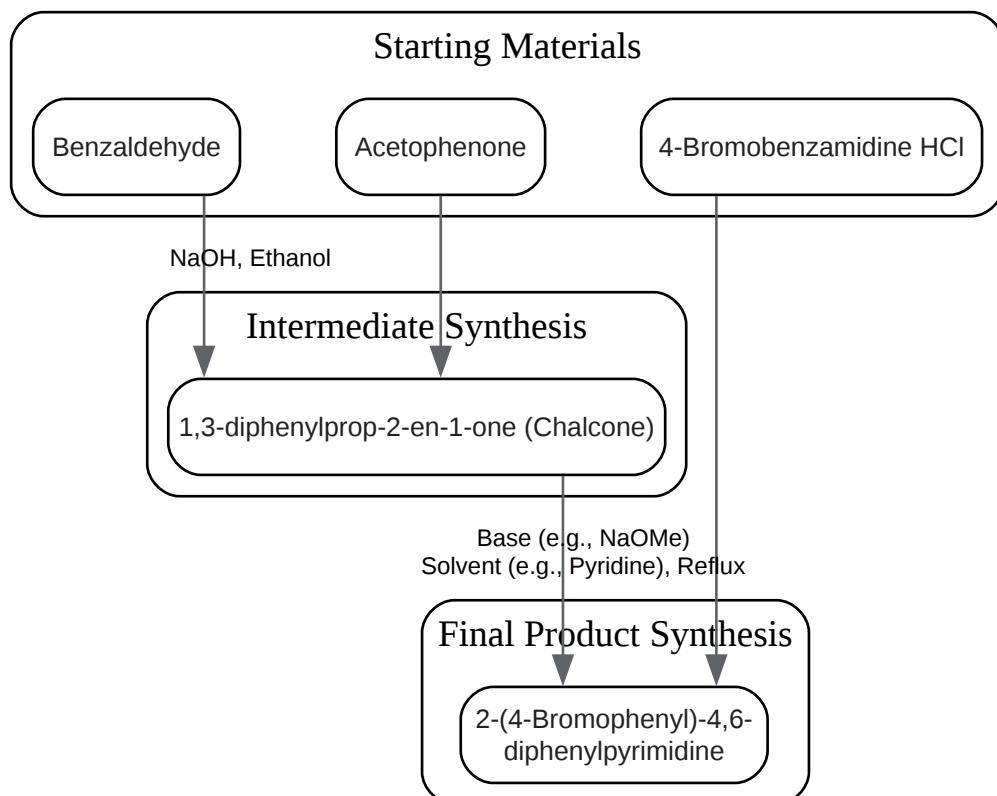
The mass spectrum is expected to show a prominent molecular ion peak (M^+) and a characteristic isotopic pattern due to the presence of bromine (^{19}Br and ^{81}Br in approximately a 1:1 ratio), with peaks at m/z 386 and 388. Fragmentation patterns would likely involve the loss of the bromine atom and cleavage of the phenyl groups.

Proposed Synthesis

While a specific experimental protocol for the synthesis of **2-(4-Bromophenyl)-4,6-diphenylpyrimidine** has not been identified in the reviewed literature, a plausible synthetic route can be proposed based on established methods for the synthesis of 2,4,6-trisubstituted pyrimidines. A common method involves the condensation of a chalcone with a suitable amidine.

4.1. Proposed Experimental Protocol

Step 1: Synthesis of 1,3-diphenylprop-2-en-1-one (Chalcone)


- To a stirred solution of benzaldehyde and acetophenone in ethanol, an aqueous solution of sodium hydroxide is added dropwise at room temperature.
- The reaction mixture is stirred for several hours until the reaction is complete (monitored by TLC).

- The resulting precipitate is filtered, washed with water, and recrystallized from ethanol to yield 1,3-diphenylprop-2-en-1-one.

Step 2: Synthesis of **2-(4-Bromophenyl)-4,6-diphenylpyrimidine**

- A mixture of 1,3-diphenylprop-2-en-1-one and 4-bromobenzamidine hydrochloride is refluxed in a suitable solvent such as 2-methoxyethanol or pyridine in the presence of a base (e.g., sodium methoxide or potassium carbonate).
- The progress of the reaction is monitored by TLC.
- Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water.
- The crude product is collected by filtration, dried, and purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/DMF).

4.2. Logical Workflow for Proposed Synthesis

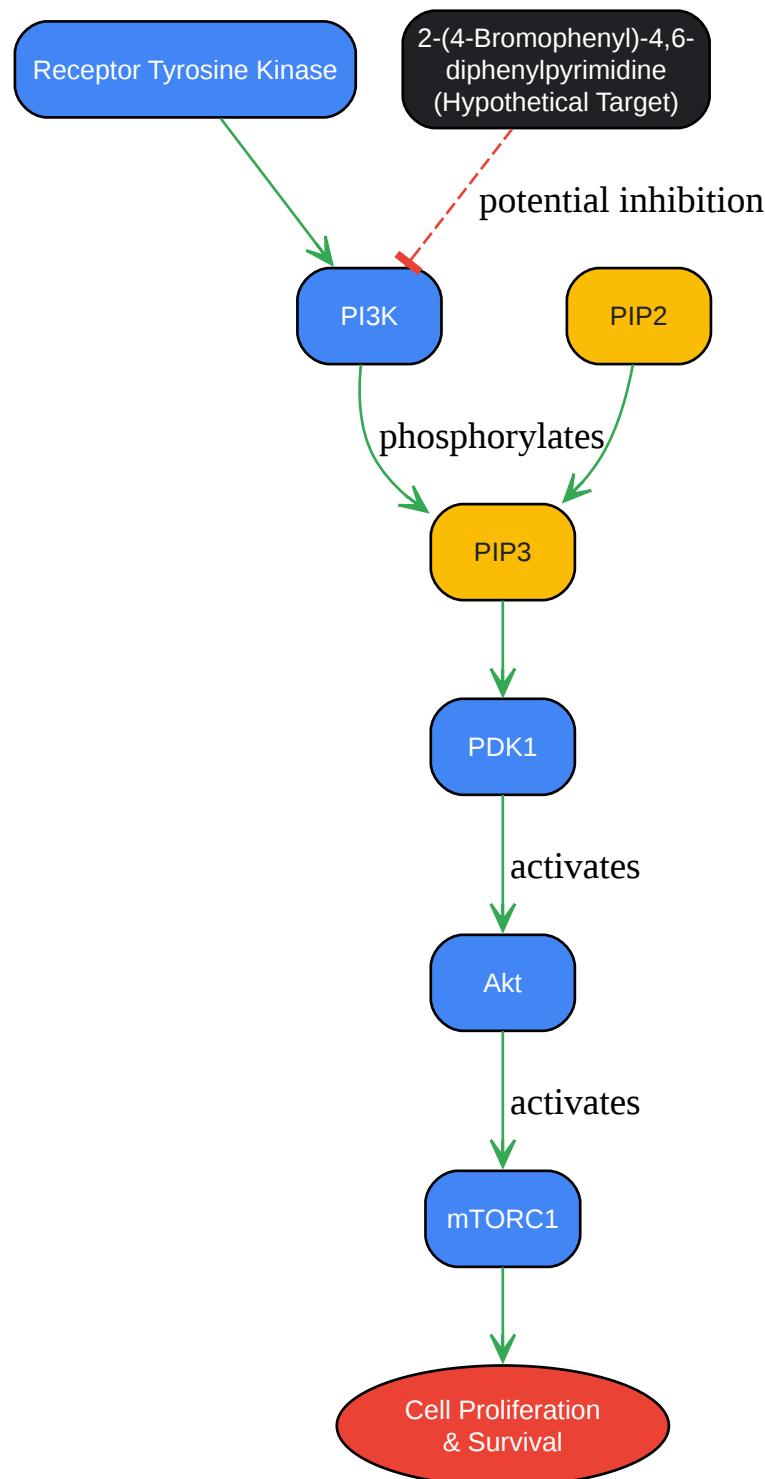
[Click to download full resolution via product page](#)

Caption: Proposed synthetic workflow for **2-(4-Bromophenyl)-4,6-diphenylpyrimidine**.

Structural Properties and Crystallography

No experimental crystal structure data for **2-(4-Bromophenyl)-4,6-diphenylpyrimidine** has been found. However, analysis of the crystal structure of the related compound, 4-(4-Bromophenyl)-2,6-diphenylpyridine, provides insights into the likely solid-state conformation. In this pyridine analogue, the three phenyl rings are twisted with respect to the central heterocyclic ring. A similar non-planar conformation is expected for the target pyrimidine compound to minimize steric hindrance between the bulky phenyl groups. The dihedral angles between the pyrimidine ring and the phenyl substituents will be a key determinant of the molecule's electronic and photophysical properties.

Potential Biological and Photochemical Activities


While no specific biological or photochemical studies have been reported for **2-(4-Bromophenyl)-4,6-diphenylpyrimidine**, the broader class of diphenylpyrimidine derivatives has shown promising activities, suggesting potential avenues for investigation.

6.1. Potential as Kinase Inhibitors

The pyrimidine scaffold is a common feature in many kinase inhibitors. The structural similarity to compounds that have been investigated as dual inhibitors of enzymes like monoamine oxidase (MAO) and acetylcholinesterase (AChE) suggests that **2-(4-bromophenyl)-4,6-diphenylpyrimidine** and its derivatives could be explored for neuroprotective properties or in the context of Alzheimer's disease.

6.2. Potential Signaling Pathway Involvement

Given the potential for kinase inhibition, a hypothetical signaling pathway that could be modulated by this class of compounds is the PI3K/Akt/mTOR pathway, which is crucial in cell survival, proliferation, and metabolism, and is often dysregulated in cancer.

[Click to download full resolution via product page](#)

Caption: Hypothetical signaling pathway potentially targeted by pyrimidine derivatives.

6.3. Photophysical Properties

The extended π -conjugation in **2-(4-Bromophenyl)-4,6-diphenylpyrimidine** suggests that it may possess interesting photophysical properties, such as fluorescence. Similar compounds are of interest for applications in organic light-emitting diodes (OLEDs) and as fluorescent probes.^[1] The bromine atom can also facilitate intersystem crossing, potentially leading to phosphorescence or utility in photodynamic therapy.

Conclusion and Future Directions

2-(4-Bromophenyl)-4,6-diphenylpyrimidine is a molecule with significant potential in both medicinal chemistry and materials science. While there is a notable absence of detailed experimental characterization in the current literature, theoretical analysis and comparison with analogous structures provide a strong rationale for its synthesis and further investigation. Future research should focus on executing the proposed synthesis, followed by thorough spectroscopic and crystallographic characterization. Subsequently, screening for biological activities, particularly as a kinase inhibitor, and evaluation of its photophysical properties are recommended to fully elucidate the potential of this promising compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. PubChemLite - 2-(4-bromophenyl)-4,6-diphenylpyrimidine (C₂₂H₁₅BrN₂)
[pubchemlite.lcsb.uni.lu]
- 2. rsc.org [rsc.org]
- 3. CAS:58536-46-2 | 4-(4-Bromophenyl)-2,6-Diphenylpyrimidine » Intatrade Chemicals - Manufacturer of high quality chemicals [intatrade.de]
- To cite this document: BenchChem. [Theoretical Properties of 2-(4-Bromophenyl)-4,6-diphenylpyrimidine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1269890#theoretical-properties-of-2-4-bromophenyl-4-6-diphenylpyrimidine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com